molecular formula C13H18FN3S B1452172 N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 1105188-19-9

N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No. B1452172
M. Wt: 267.37 g/mol
InChI Key: QKZCKCMQLZTICU-UHFFFAOYSA-N
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Description

“N,N-diethyl-N’-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine” is a chemical compound with the CAS Number: 1105188-19-9 . It has a molecular weight of 267.37 . The IUPAC name for this compound is N1,N~1~-diethyl-N~2~- (4-fluoro-1,3-benzothiazol-2-yl)-1,2-ethanediamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18FN3S/c1-3-17(4-2)9-8-15-13-16-12-10(14)6-5-7-11(12)18-13/h5-7H,3-4,8-9H2,1-2H3, (H,15,16) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Antimicrobial and Antifungal Activity

A study by Pejchal et al. (2015) explored the synthesis and structural characterization of derivatives related to N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine. These compounds exhibited notable antimicrobial and antifungal activities, comparable or slightly better than some standard medications such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, M. Pejchalová, & Růžičková, 2015).

Synthesis and Structural Characterization

A 2004 study by Rivera et al. investigated the synthesis of benzotriazole derivatives, including those related to ethane-1,2-diamine. These findings are relevant to understanding the chemical properties and potential applications of N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine (Rivera, Maldonado, Martin E. Nüñez, & Joseph-Nathan, 2004).

Fluoroionophores for Metal Cation Detection

In 2012, Hong et al. developed a series of fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, which have potential applications in detecting metal cations. This research contributes to the understanding of the roles such compounds can play in detecting and interacting with metal ions (Hong, Lin, Hsieh, & Chang, 2012).

Luminescence Properties and Complexing Ability

A study by Tolpygin et al. (2007) focused on N,N′-Bis(9-anthryl)-substituted diamines, which includes compounds structurally related to N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine. They found these compounds to be effective and selective PET chemosensors for certain metal cations, highlighting their potential in sensing and detection applications (Tolpygin, Rybalkin, Shepelenko, Makarova, Metelitsa, Revinskii, Tsukanov, Dubonosov, Bren, & Minkin, 2007).

Antibacterial and Entomological Activities

Chaudhary et al. (2011) synthesized derivatives containing benzothiazole and benzimidazole moieties, which are structurally related to the compound . These compounds displayed significant antibacterial and entomological activities, indicating their potential use in these fields (Chaudhary, Pareek, Pareek, Kant, Ojha, Pareek, & June, 2011).

properties

IUPAC Name

N',N'-diethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3S/c1-3-17(4-2)9-8-15-13-16-12-10(14)6-5-7-11(12)18-13/h5-7H,3-4,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZCKCMQLZTICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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